Researchers studying ER stress require IRE1α inhibitors with unambiguous selectivity to avoid off-target artifacts. Kira6 provides a uniquely characterized pharmacological profile.
• Defined Selectivity: IRE1α IC50 = 0.6 µM; >16-fold window over ERK2, JNK2/3, PIM1, PAK4, PKA (all IC50 >10 µM).
• In Vivo Validation: Preserves β-cell mass and insulin secretion in Akita diabetic mice at 5 mg/kg i.p.; mouse PK t½ = 3.9 h.
• Allosteric Mechanism: ATP-competitive type II kinase inhibitor; stabilizes inactive IRE1α conformation to block XBP1 splicing and UPR.
Molecular FormulaC28H25F3N6O
Molecular Weight518.5 g/mol
CAS No.1589527-65-0
Cat. No.B608349
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Kira6: A Selective IRE1α Kinase Inhibitor
Kira6 (CAS 1589527-65-0), also designated IRE1 Inhibitor IV, is an ATP-competitive type II kinase inhibitor that targets Inositol-Requiring Enzyme 1 alpha (IRE1α) . This imidazopyrazinyl-naphthalenyl-phenylurea compound acts as a Kinase-Inhibiting RNase Attenuator (KIRA), binding to the ATP-binding site of the IRE1α kinase domain to allosterically inhibit its downstream RNase activity [1]. By preventing IRE1α oligomerization, Kira6 blocks the splicing of X-box binding protein 1 (XBP1) mRNA and the subsequent unfolded protein response (UPR), making it a key tool for studying endoplasmic reticulum (ER) stress pathways .
TargetIRE1α kinase domain (type II ATP-competitive binding)
MechanismAllosteric RNase attenuation via kinase domain stabilization
PathwayER stress / unfolded protein response (XBP1 splicing)
[1] Ghosh, R., Wang, L., Wang, E. S., Perera, B. G. K., Igbaria, A., Morita, S., ... & Papa, F. R. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. View Source
Why Kira6 Cannot Be Substituted
Substituting Kira6 with another IRE1α inhibitor without rigorous validation is scientifically unsound due to the unique functional and pharmacological profiles within this class. Unlike direct RNase inhibitors (e.g., 4μ8C, MKC-3946) or more potent but less selective analogs (e.g., Kira8), Kira6 occupies a specific niche as an allosteric kinase inhibitor with a well-characterized selectivity window and a unique in vivo pharmacodynamic profile [1]. Its mechanism—stabilizing an inactive kinase conformation to attenuate RNase activity—differs fundamentally from active-site RNase inhibitors, leading to distinct cellular and in vivo outcomes [2]. Furthermore, recent chemoproteomic studies have revealed that Kira6 possesses a promiscuous off-target profile involving non-kinase nucleotide-binding proteins, a characteristic not shared by all IRE1α inhibitors, which can critically impact experimental interpretation if the compound is used as a simple 'IRE1α inhibitor' [3]. Therefore, experimental design and procurement must be guided by the specific quantitative evidence for Kira6, not by generic class assumptions.
Mechanism class mismatch
Direct RNase inhibitors (e.g., 4μ8C) target the catalytic site; kinase inhibitors like Kira6 alter IRE1α conformation and may differentially affect scaffolding functions.
Potency–selectivity trade-off
Kira8 provides higher target potency but a distinct selectivity window; switching compounds can shift experimental readouts and off-target kinase interpretation.
Polypharmacology risk
Chemoproteomic profiling identifies extensive non-kinase nucleotide-binding off-targets; observed cellular effects may not reflect IRE1α-specific inhibition.
[1] Thamsen, M., Ghosh, R., Auyeung, V. C., Brumwell, A., Chapman, H. A., Backes, B. J., ... & Papa, F. R. (2019). Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung. PloS one, 14(1), e0209824. View Source
[2] Ghosh, R., Wang, L., Wang, E. S., Perera, B. G. K., Igbaria, A., Morita, S., ... & Papa, F. R. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. View Source
[3] Sammeta, V. R., Yellapu, N. K., St-Germain, J., Raught, B., & Sicheri, F. (2020). Kinase photoaffinity labeling reveals low selectivity profile of the IRE1 targeting imidazopyrazine-based KIRA6 inhibitor. Molecular & Cellular Proteomics, 19(12), 2089-2100. View Source
Quantitative Evidence: Kira6 vs. IRE1α Inhibitors
Selectivity and Potency Profile vs. Kira8
Kira6 allosterically inhibits IRE1α RNase activity with an IC50 of 0.6 µM, which is approximately 100-fold less potent than the mono-selective IRE1α inhibitor Kira8 (IC50 = 5.9 nM) . While Kira8 offers superior target potency, Kira6 provides a well-defined selectivity window against a panel of off-target kinases (IC50 >10 µM for ERK2, JNK2, JNK3, PIM1, PAK4, and PKA), making it a more suitable tool for studies where a broader but quantifiable safety margin is required .
Supports tool selection based on potency–selectivity balance.
No independent validation source cited; cross-study comparison.
IRE1αKinase InhibitorSelectivityKira8
Evidence Dimension
IRE1α RNase Inhibitory Potency
Target Compound Data
IC50 = 0.6 µM
Comparator Or Baseline
Kira8 (AMG-18): IC50 = 5.9 nM
Quantified Difference
Kira8 is ~101.7-fold more potent than Kira6
Conditions
Cell-free in vitro kinase assay for IRE1α RNase activity
Why This Matters
This comparison is critical for selecting the appropriate tool compound: Kira8 for maximal target engagement in sensitive assays, Kira6 for studies requiring a well-characterized, moderate-potency inhibitor with a defined selectivity profile.
IRE1αKinase InhibitorSelectivityKira8
Dual Kinase/RNase Inhibition vs. 4μ8C
Kira6 is an allosteric kinase inhibitor that attenuates RNase activity (IC50 = 0.6 µM) . In contrast, 4μ8C is a direct, active-site inhibitor of the IRE1α RNase domain, with reported IC50 values ranging from 76 nM to 6.89 µM depending on the assay system [1]. This mechanistic difference is crucial: Kira6's mode of action (stabilizing an inactive kinase conformation) may differentially impact IRE1α's scaffolding functions compared to a direct RNase inhibitor, leading to distinct downstream signaling effects [2].
Mechanism vs. 4μ8CMethod context
Allosteric kinase inhibitor (IC50 0.6 µM) vs direct RNase active-site inhibitor (IC50 76 nM–6.89 µM, assay-dependent).
Mechanistic class informs IRE1α scaffolding and non-catalytic studies.
Potency values vary by assay; confirm under your experimental conditions.
IRE1αRNaseKinase4μ8C
Evidence Dimension
Mechanism of Action and IRE1α RNase Inhibitory Potency
4μ8C: Direct RNase active-site inhibitor; IC50 = 76 nM to 6.89 µM (assay-dependent)
Quantified Difference
Mechanistic class difference; potency varies by >10-fold depending on assay for comparator
Conditions
In vitro IRE1α RNase activity assays
Why This Matters
For researchers investigating IRE1α's non-catalytic functions or seeking to avoid direct RNase inhibition artifacts, Kira6's allosteric kinase-targeting mechanism offers a distinct and essential alternative to 4μ8C.
IRE1αRNaseKinase4μ8C
[1] Chan, S. M. H., et al. (2018). The inositol-requiring enzyme 1 (IRE1α) RNAse inhibitor 4μ8C is a potent antioxidant. Redox Biology, 19, 364-374. View Source
[2] Ghosh, R., Wang, L., Wang, E. S., Perera, B. G. K., Igbaria, A., Morita, S., ... & Papa, F. R. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. View Source
In Vivo β-Cell Preservation in Akita Mice
Systemic administration of Kira6 (5 mg/kg, intraperitoneal injection) in Akita diabetic mice, a model of ER stress-induced β-cell failure, resulted in a significant preservation of pancreatic β-cells, increased plasma insulin and C-peptide levels, and a reduction in hyperglycemia compared to vehicle-treated controls [1]. This in vivo efficacy data is a key differentiator from many other IRE1α inhibitors that lack such robust, disease-relevant in vivo validation.
In Vivo β-Cell PreservationModel-response context
5 mg/kg i.p. in Akita mice preserved β-cell mass, increased plasma insulin/C-peptide, reduced hyperglycemia vs vehicle.
Reported model-response in ER stress-driven β-cell failure.
Direct head-to-head vehicle comparison; replicate in your model.
Diabetesβ-cellIn VivoER Stress
Evidence Dimension
In Vivo Pancreatic β-Cell Preservation and Function
Target Compound Data
Kira6 (5 mg/kg i.p.) increased plasma insulin and C-peptide, preserved islet insulin-positive area, and reduced hyperglycemia
Comparator Or Baseline
Vehicle control (same solution without Kira6)
Quantified Difference
Qualitative and quantitative preservation of β-cell function and mass vs. progressive failure in vehicle group
Conditions
Akita diabetic mouse model (Ins2+/Akita), 21 or 18 days of treatment
Why This Matters
This in vivo efficacy data in a disease-relevant model provides strong justification for selecting Kira6 over less validated IRE1α inhibitors for preclinical studies of diabetes and β-cell biology.
Diabetesβ-cellIn VivoER Stress
[1] Ghosh, R., Wang, L., Wang, E. S., Perera, B. G. K., Igbaria, A., Morita, S., ... & Papa, F. R. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. View Source
Non-Kinase Nucleotide-Binding Off-Targets
A kinase photoaffinity labeling study using a Kira6-derived probe revealed a promiscuous off-target profile, with the majority of identified targets being non-kinase nucleotide-binding proteins, not protein kinases [1]. This profile was found to be cell-line independent. This is a critical differentiating characteristic, as it indicates that Kira6's biological effects in cells may not be solely attributable to IRE1α inhibition and requires careful interpretation of experimental results.
Non-Kinase Off-Target ProfileSource review
Photoaffinity probe captured predominantly nucleotide-binding proteins, not kinases, in multiple cell lines.
Expectation of a highly selective kinase inhibitor profile
Quantified Difference
Off-targets identified were primarily non-kinase nucleotide-binding proteins, not protein kinases
Conditions
Chemoproteomic analysis using a Kira6-derived photoaffinity probe in various cell lines
Why This Matters
This evidence is crucial for experimental design. Researchers must be aware of Kira6's potential for polypharmacology and should include appropriate controls (e.g., IRE1α knockout/knockdown cells) to confirm that observed effects are genuinely mediated by IRE1α inhibition rather than off-target activity.
[1] Sammeta, V. R., Yellapu, N. K., St-Germain, J., Raught, B., & Sicheri, F. (2020). Kinase photoaffinity labeling reveals low selectivity profile of the IRE1 targeting imidazopyrazine-based KIRA6 inhibitor. Molecular & Cellular Proteomics, 19(12), 2089-2100. View Source
Pharmacokinetic Profile in Mice
The pharmacokinetic profile of Kira6 in BALB/c mice following a 10 mg/kg intraperitoneal dose is characterized by moderate clearance (22.4 mL/min/kg) and a terminal half-life of 3.9 hours, achieving a Cmax of 3.3 µM [1]. This defined PK profile allows for the rational design of in vivo dosing regimens, providing a clear advantage over IRE1α inhibitors for which such data are not publicly available.
The availability of a defined pharmacokinetic profile is essential for translating in vitro findings to in vivo models, making Kira6 a more practical and predictable tool for animal studies compared to compounds with unknown PK properties.
Kira6 is uniquely qualified for in vivo studies of pancreatic β-cell biology and diabetes based on its demonstrated efficacy in the Akita mouse model. As shown in Section 3, systemic administration of Kira6 at 5 mg/kg i.p. preserves β-cell mass and function, increases insulin secretion, and ameliorates hyperglycemia in this model of ER stress-driven β-cell apoptosis [1]. This in vivo validation, combined with its defined mouse PK profile (half-life 3.9 h), makes Kira6 the inhibitor of choice for preclinical diabetes research over less characterized IRE1α inhibitors.
IRE1α Kinase-RNase Allostery and Scaffolding
Researchers investigating the allosteric relationship between IRE1α's kinase and RNase domains, or its potential scaffolding functions independent of RNase activity, should select Kira6 over direct RNase inhibitors like 4μ8C or MKC-3946. As detailed in Section 3, Kira6 acts by binding the kinase domain and stabilizing an inactive conformation, which allosterically attenuates RNase activity (IC50 = 0.6 µM) . This mechanism, which differs fundamentally from active-site RNase inhibition, allows for the interrogation of kinase-dependent regulation of IRE1α and its protein interaction network, providing a tool that cannot be substituted by other IRE1α inhibitor classes.
IRE1α Kinase Selectivity Window
For experimental systems where a quantifiable selectivity margin is required, Kira6 offers a defined advantage over ultra-potent inhibitors like Kira8 (IC50 = 5.9 nM). As established in Section 3, Kira6 (IRE1α IC50 = 0.6 µM) demonstrates a clear selectivity window (>16-fold) against a panel of common off-target kinases (ERK2, JNK2, JNK3, PIM1, PAK4, PKA; all IC50 >10 µM) . This profile is invaluable for cell-based assays where achieving near-complete IRE1α inhibition is not the primary goal, but rather ensuring that observed effects are not due to inhibition of these specific off-target kinases. While Kira8 is more potent, its selectivity profile is not as extensively reported, making Kira6 a more transparent choice for rigorous target validation.
IRE1α Phenotype Validation with Off-Target Controls
The chemoproteomic evidence presented in Section 3 demonstrates that Kira6 engages numerous off-targets, primarily nucleotide-binding proteins, in a cell-line-independent manner [2]. Therefore, a best-practice application for Kira6 is as a tool compound in studies that explicitly incorporate rigorous controls to validate IRE1α-dependency. This involves comparing Kira6's effects in wild-type cells versus cells with genetic ablation of IRE1α (e.g., CRISPR/Cas9 knockout) or complementation with a drug-resistant IRE1α mutant. This application is essential for any study using Kira6 to ensure that the biological readout is genuinely attributable to IRE1α inhibition and not an artifact of its promiscuous binding profile.
Application
Selection Property
Validation Focus
Pancreatic β-cell failure model studies
Model-validated IRE1α inhibitor with defined mouse PK
β-cell preservation, insulin output, and glycemic endpoints
IRE1α kinase-RNase allostery research
Allosteric kinase inhibitor mechanism distinct from RNase inhibitors
Kinase-dependent RNase attenuation and scaffolding function
Kinase selectivity profiling
Reported selectivity window against common off-target kinases
Confirm target engagement without major kinase off-target interference
IRE1α target validation with genetic controls
Requires paired IRE1α null models for specificity
IRE1α-dependent phenotype confirmation vs off-target effects
[1] Ghosh, R., Wang, L., Wang, E. S., Perera, B. G. K., Igbaria, A., Morita, S., ... & Papa, F. R. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548. View Source
[2] Sammeta, V. R., Yellapu, N. K., St-Germain, J., Raught, B., & Sicheri, F. (2020). Kinase photoaffinity labeling reveals low selectivity profile of the IRE1 targeting imidazopyrazine-based KIRA6 inhibitor. Molecular & Cellular Proteomics, 19(12), 2089-2100. View Source
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